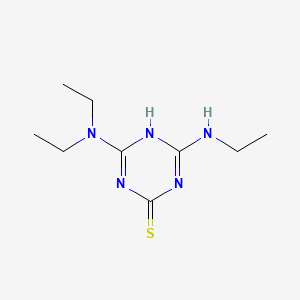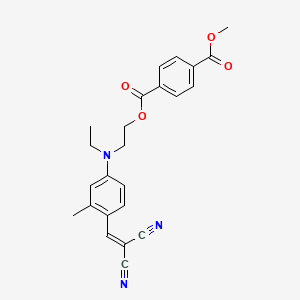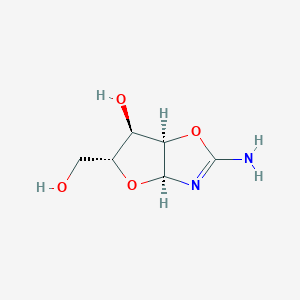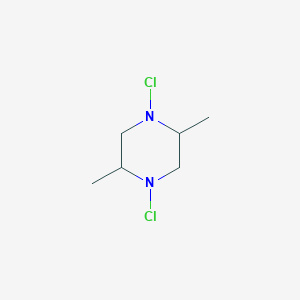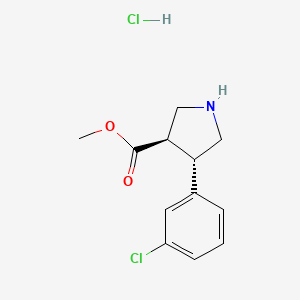
trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl is a chemical compound with the molecular formula C12H15Cl2NO2 and a molecular weight of 276.159 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine-3-carboxylic acid methyl ester under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane . The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols and amines.
Substitution: The major products are substituted pyrrolidine derivatives.
Scientific Research Applications
Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Trans-Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate-hcl can be compared with other similar compounds, such as:
- Trans-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate-hcl
- Trans-Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate-hcl
These compounds share similar structural features but differ in the position of the chlorine atom on the phenyl ring .
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 |
InChI Key |
KQXVGAGLRHHPOJ-DHXVBOOMSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC(=CC=C2)Cl.Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


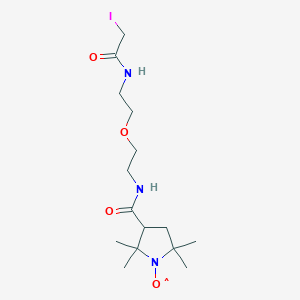
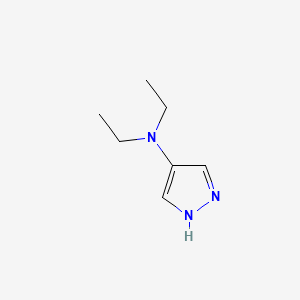

![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
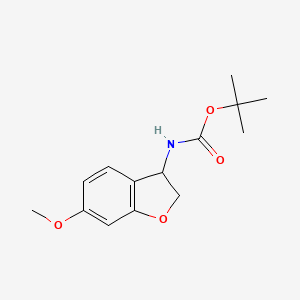
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
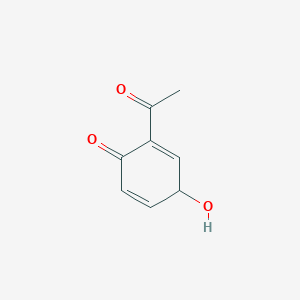
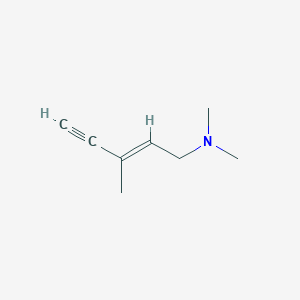
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
